2-Bromo-2'-nitroacetophenone
Overview
Description
2-Bromo-2’-nitroacetophenone is an organic compound with the molecular formula C8H6BrNO3. It is a white to pale yellow crystalline powder with a melting point of 55-57°C . This compound is known for its use as an electroactive derivative-forming reagent, particularly in the preparation of prostaglandin derivatives .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-2’-nitroacetophenone is prostaglandins . Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in inflammation and other physiological functions.
Mode of Action
2-Bromo-2’-nitroacetophenone acts as an electroactive derivative-forming reagent . It interacts with its targets, the prostaglandins, by forming derivatives with them. This interaction results in changes to the prostaglandins, which can then be detected and analyzed .
Biochemical Pathways
The affected biochemical pathway is the prostaglandin synthesis pathway By forming derivatives with prostaglandins, 2-Bromo-2’-nitroacetophenone can potentially alter the normal functioning of this pathway
Result of Action
It has been found to have anantioxidant effect . This antioxidant property could potentially protect cells from damage by harmful free radicals.
Biochemical Analysis
Biochemical Properties
2-Bromo-2’-nitroacetophenone interacts with various biomolecules in biochemical reactions. For instance, it is widely used in the modification of methionine residues in alpha-chymotrypsin . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
The effects of 2-Bromo-2’-nitroacetophenone on cells and cellular processes are diverse. It has been found to have an antioxidant effect, which can extend the lifespan of the C. elegans . This influence on cell function could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 2-Bromo-2’-nitroacetophenone exerts its effects through various mechanisms. It has been found to have an antioxidant effect, which is dependent on the Insulin pathway . This suggests that it may interact with biomolecules involved in this pathway, potentially influencing enzyme activity and gene expression.
Metabolic Pathways
It is known to interact with enzymes and cofactors in the process of preparing prostaglandin derivatives , but detailed information on metabolic flux or metabolite levels is currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-2’-nitroacetophenone can be synthesized through a multi-step process involving nitration, bromination, and acylation reactions. One common method involves the nitration of acetophenone to form 2-nitroacetophenone, followed by bromination to introduce the bromine atom at the alpha position .
Industrial Production Methods
In industrial settings, the synthesis of 2-Bromo-2’-nitroacetophenone typically involves the use of solvents like chloroform and methanol. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2’-nitroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines and thiols.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted acetophenone derivatives.
Reduction: Formation of 2-amino-2’-bromoacetophenone.
Oxidation: Formation of various oxidized derivatives depending on the conditions.
Scientific Research Applications
2-Bromo-2’-nitroacetophenone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of prostaglandin derivatives.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of various fine chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4’-nitroacetophenone
- 2-Bromo-2’-fluoroacetophenone
- 2-Bromo-4’-chloroacetophenone
- 2-Bromo-2’,4’-dihydroxyacetophenone
Uniqueness
2-Bromo-2’-nitroacetophenone is unique due to its specific combination of bromine and nitro groups, which confer distinct reactivity and electroactive properties. This makes it particularly useful in the preparation of prostaglandin derivatives and other specialized applications .
Properties
IUPAC Name |
2-bromo-1-(2-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXUUCSRVVSMGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CBr)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288152 | |
Record name | 2-Bromo-2'-nitroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6851-99-6 | |
Record name | 2-Bromo-2'-nitroacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54389 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-2'-nitroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-2'-nitroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: What is the role of 2-Bromo-2'-nitroacetophenone in the synthesis of polyheterocyclic compounds?
A1: this compound serves as a crucial starting material in the synthesis of indolizino[3,2-c]quinolines [] and pyrido fused imidazo[4,5-c] quinolines []. It reacts with substituted 2-aminopyridines to form intermediate compounds with a nitro group. This nitro group is then reduced to an amine, which subsequently undergoes Pictet-Spengler cyclization with various aldehydes to form the final polyheterocyclic products.
Q2: What are the advantages of using this compound in the reported synthetic routes?
A2: The use of this compound offers several advantages:
- Versatility: It allows for the incorporation of diverse substituents on the final polyheterocyclic products by utilizing various substituted 2-aminopyridines and aldehydes. [, ]
- Efficiency: The synthetic routes involving this compound are reported to be efficient, often proceeding with good overall yields. [, ]
- Microwave Assistance: The reactions can be performed under microwave irradiation, significantly reducing reaction times and improving overall efficiency. []
- Green Chemistry Principles: The reduction of the nitro group can be achieved using green solvents, contributing to a more environmentally friendly synthesis. []
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